molecular formula C7H15NO2 B1422027 (2R)-2-(morpholin-4-yl)propan-1-ol CAS No. 1568171-26-5

(2R)-2-(morpholin-4-yl)propan-1-ol

Cat. No. B1422027
M. Wt: 145.2 g/mol
InChI Key: GPRXBRDKYYXGEU-SSDOTTSWSA-N
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Description

“(2R)-2-(morpholin-4-yl)propan-1-ol” is a chemical compound with the CAS Number: 1568171-26-5 . It has a molecular weight of 145.2 g/mol and its molecular formula is C7H15NO2 .


Molecular Structure Analysis

The InChI code for “(2R)-2-(morpholin-4-yl)propan-1-ol” is 1S/C7H15NO2/c1-7(6-9)8-2-4-10-5-3-8/h7,9H,2-6H2,1H3/t7-/m1/s1 . The InChI key is GPRXBRDKYYXGEU-SSDOTTSWSA-N .

Scientific Research Applications

  • Chemoenzymatic Synthesis : This compound plays a crucial role in the chemoenzymatic synthesis of optically active analogs of pharmaceutical agents. For instance, it has been used in the synthesis of a novel enantiomerically enriched ethereal analog of (R)-iso-moramide, a potentially powerful synthetic opiate. This synthesis involves lipase-catalyzed kinetic resolution of racemic 1-(morpholin-4-yl)propan-2-ol and further transformations to obtain the final product with high enantiomeric excess (Borowiecki, 2022).

  • Synthesis and Biological Properties : It has been used in the synthesis of various propan-1-ols and alkanols with pronounced anticonvulsive activities and some peripheral n-cholinolytic activities. These compounds have been synthesized through a series of reactions, including aminomethylation and reduction, demonstrating their versatility in pharmacological applications (Papoyan et al., 2011).

  • Corrosion Inhibition : (2R)-2-(morpholin-4-yl)propan-1-ol derivatives have been studied for their inhibitive performance on carbon steel corrosion. These compounds act as anodic inhibitors, forming a protective layer on the metal surface and showing high inhibition efficiency under certain conditions (Gao, Liang, & Wang, 2007).

  • Antimicrobial Activity : Certain derivatives of (2R)-2-(morpholin-4-yl)propan-1-ol have been synthesized and shown to possess antimicrobial activity against various bacterial strains. These compounds, due to their structural features, are effective in combating microbial infections (Yancheva et al., 2012).

  • In Silico Toxicological Study : In the context of toxicological studies, derivatives of this compound have been evaluated for their effects on cell viability and proliferation, as well as their in silico toxicological profile. These studies provide insights into the safety and biological effects of these compounds (Vukelić-Nikolić et al., 2015).

properties

IUPAC Name

(2R)-2-morpholin-4-ylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-7(6-9)8-2-4-10-5-3-8/h7,9H,2-6H2,1H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPRXBRDKYYXGEU-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)N1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)N1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-(morpholin-4-yl)propan-1-ol

CAS RN

1568171-26-5
Record name (2R)-2-(morpholin-4-yl)propan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

LAH powder (1.6 g) was added to a flask while under N2 atmosphere, immediately followed by THF (50 ml). The mixture was chilled to 0° C., methyl 2-morpholin-4-yl-propionate (5 g) was added dropwise to the reaction mixture and stirred at 0° C. After 1 h, the mixture was worked up by adding H2O (44 mL), 2N NaOH (44 mL), then H2O (44 mL, 3×). After 30 min of stirring, the mixture was filtered through Celite® and the organic portion was concentrated in vacuo providing 2-morpholin-4-yl-propanol as a colorless oil.
Name
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
44 mL
Type
solvent
Reaction Step Three
Name
Quantity
44 mL
Type
reactant
Reaction Step Four
Name
Quantity
44 mL
Type
solvent
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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